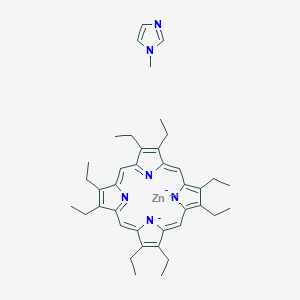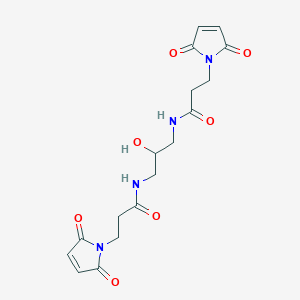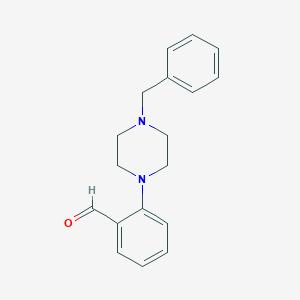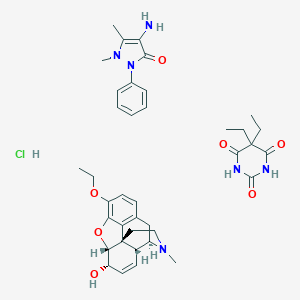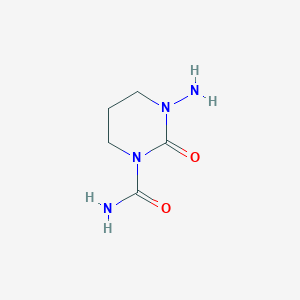
3-Amino-2-oxo-1,3-diazinane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-oxo-1,3-diazinane-1-carboxamide, also known as AODC, is a heterocyclic compound with potential applications in scientific research. This chemical compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Scientific Research Applications
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block for the synthesis of new compounds with potential biological activity. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been reported to exhibit antitumor activity in vitro, making it a promising lead compound for the development of new anticancer agents. It has also been investigated for its potential as a selective inhibitor of human carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer.
Mechanism of Action
The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also interfere with the cell cycle and DNA synthesis.
Biochemical and Physiological Effects:
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Amino-2-oxo-1,3-diazinane-1-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It is also a relatively stable compound that can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide may have limited solubility in certain solvents, which could impact its ability to be used in certain assays.
Future Directions
There are several potential future directions for research on 3-Amino-2-oxo-1,3-diazinane-1-carboxamide. One direction could be to investigate its potential as a therapeutic agent for cancer treatment. This could involve further studies on its mechanism of action and its activity in vivo. Another direction could be to explore its potential as a tool for studying carbonic anhydrase IX and other enzymes involved in tumor growth and metastasis. Additionally, further studies could be conducted to investigate its potential as a scaffold for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively simple and efficient, and it has been shown to exhibit antitumor activity in vitro. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in tumor growth and metastasis. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying biological processes.
properties
CAS RN |
123981-22-6 |
|---|---|
Product Name |
3-Amino-2-oxo-1,3-diazinane-1-carboxamide |
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-amino-2-oxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10) |
InChI Key |
GLENMEICOVTJMC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
Canonical SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
synonyms |
1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

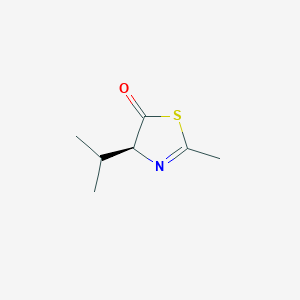
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
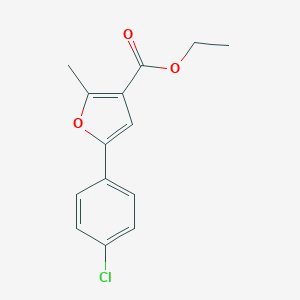
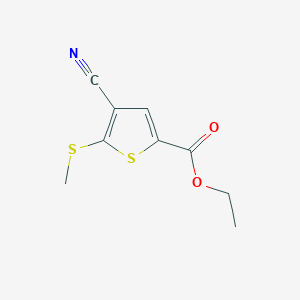
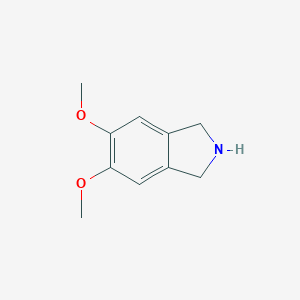

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
